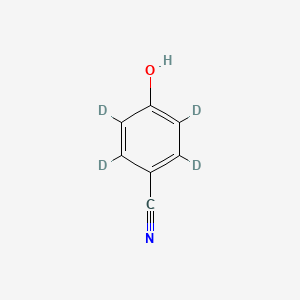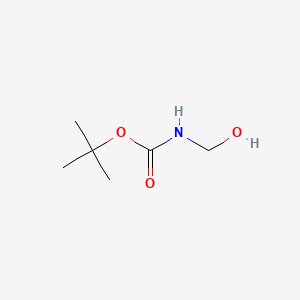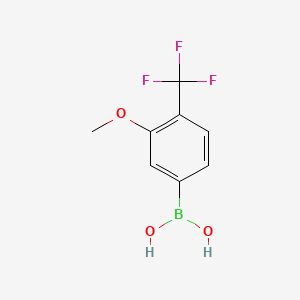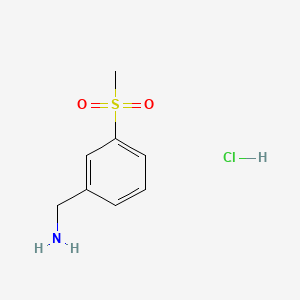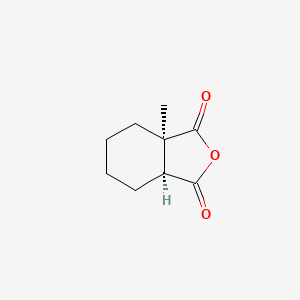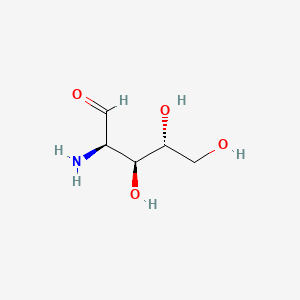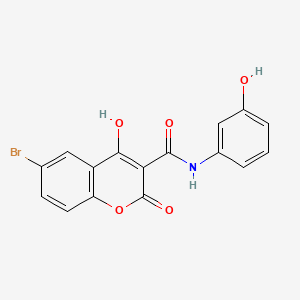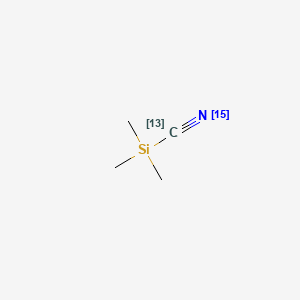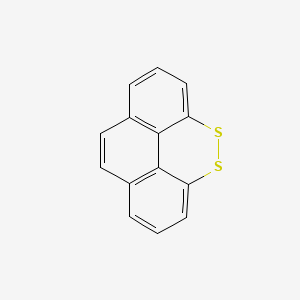
1-Hydroxy Fingolimod Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fingolimod Hydrochloride, also known as 1-Hydroxy Fingolimod Hydrochloride, is a sphingosine-derivative and immunosuppressive agent . It is used for the treatment of multiple sclerosis . Fingolimod is a sphingosine 1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .
Synthesis Analysis
The synthesis of Fingolimod Hydrochloride involves several steps . The process starts with the reaction of compound (5) with sulfhydryl compounds 1 under alkaline conditions, obtaining key intermediate compound (6). This is followed by oxidation reaction of compound 6 to obtain sulfone compound 7. Knoevenagel condensation reaction of the sulfone compound (7) and raw materials (aldehyde compound 8) under alkaline conditions results in key intermediate compound (9). Finally, hydrogenation reduction reaction and deaminate protection of compound (9) are performed, followed by removal of acetonide protection in the dilute hydrochloric acid solution, obtaining hydrochloride at the same time, hence getting the target compound (1) of Fingolimod hydrochloride .Molecular Structure Analysis
Fingolimod Hydrochloride has a molecular formula of C19H34ClNO2 . Its average mass is 343.932 Da and its monoisotopic mass is 343.227814 Da .Chemical Reactions Analysis
Fingolimod Hydrochloride undergoes several chemical reactions during its synthesis process . These include reactions under alkaline conditions, oxidation reactions, Knoevenagel condensation reactions, and hydrogenation reduction reactions .Physical And Chemical Properties Analysis
Fingolimod Hydrochloride is a white to practically white powder . It is a substrate of sphingosine kinases and binds to sphingosine-1-phosphate (S1P) receptors in its phosphorylated state .Safety And Hazards
Fingolimod Hydrochloride should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Future Directions
Fingolimod Hydrochloride has been approved for the treatment of relapsing forms of multiple sclerosis (MS) in pediatric patients . Further clinical trials evaluating pediatric patients aged 10 to 17 years substantiated an expanded approval for these patients . It has shown neuroprotective effects in different animal models of neurodegenerative diseases . The neuroprotective effects exerted by fingolimod in these preclinical studies support the translation of fingolimod into clinical trials as treatment in neurodegenerative diseases beyond neuroinflammatory conditions (MS) .
properties
CAS RN |
268557-51-3 |
|---|---|
Product Name |
1-Hydroxy Fingolimod Hydrochloride |
Molecular Formula |
C19H34ClNO3 |
Molecular Weight |
359.935 |
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H |
InChI Key |
BVEROLVYZKXBKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl |
synonyms |
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



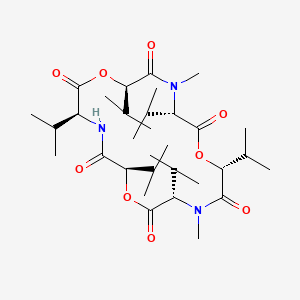
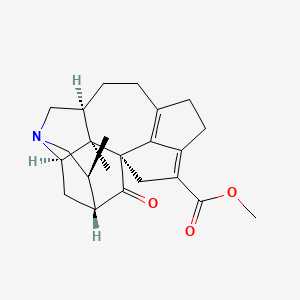
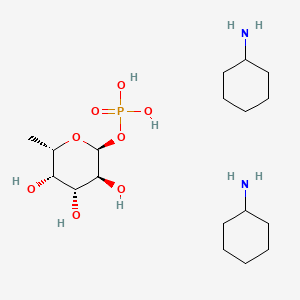
![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
